N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]-2,6-dimethoxybenzamide
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Overview
Description
N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]-2,6-dimethoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzotriazole core, which is known for its stability and versatility in chemical reactions. The presence of chlorophenyl and dimethoxybenzamide groups further enhances its chemical properties, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]-2,6-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the benzotriazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The chlorophenyl and dimethoxybenzamide groups are then introduced through substitution reactions, often using reagents like chlorinating agents and methoxy-substituted benzamides .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]-2,6-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzotriazole core allows for nucleophilic substitution reactions, where different substituents can be introduced
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Chlorinating agents, methoxy-substituted benzamides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzotriazole core .
Scientific Research Applications
N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]-2,6-dimethoxybenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings .
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]-2,6-dimethoxybenzamide involves its interaction with specific molecular targets. The benzotriazole core can bind to proteins and enzymes, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
- N-(4-chlorophenyl)-N-hydroxybenzamide
Uniqueness
N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]-2,6-dimethoxybenzamide stands out due to its unique combination of a benzotriazole core with chlorophenyl and dimethoxybenzamide groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C22H19ClN4O3 |
---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)-6-methylbenzotriazol-5-yl]-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C22H19ClN4O3/c1-13-11-17-18(26-27(25-17)15-9-7-14(23)8-10-15)12-16(13)24-22(28)21-19(29-2)5-4-6-20(21)30-3/h4-12H,1-3H3,(H,24,28) |
InChI Key |
KMVABEXGTUSTLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=C(C=CC=C3OC)OC)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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